Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Overview
Description
Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is an organic compound with the molecular formula C13H22N2O3 and a molecular weight of 254.33 g/mol . It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate can be synthesized by reacting 2,8-diazaspiro[4.5]decane-8-ol with tert-butyl anhydride. This reaction typically occurs under an inert atmosphere and requires an acid catalyst . The reaction conditions include maintaining a temperature range of 2-8°C to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to achieve consistent product quality. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized as a catalyst in various chemical reactions and as a solvent in organic synthesis.
Mechanism of Action
The mechanism by which tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. This interaction can disrupt metabolic pathways and affect cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate
- Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness
Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is unique due to its specific spiro structure and the presence of both tert-butyl and diazaspiro moieties. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-5-13(6-9-15)4-7-14-10(13)16/h4-9H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPIEGXXCABJCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNC2=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662858 | |
Record name | tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
268550-48-7 | |
Record name | tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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